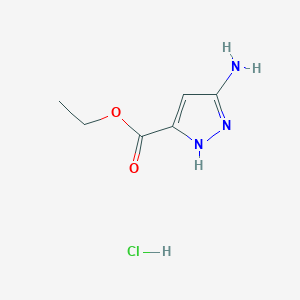

ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride

Descripción general

Descripción

Ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its potential use as a building block for more complex heterocyclic systems, which are relevant in the pharmaceutical field .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride can be synthesized starting from 5-nitro-1H-pyrazole-3-carboxylate. The nitro group is reduced using reagents such as tin(II) chloride or palladium on carbon to yield the amino derivative . The reaction typically occurs under mild conditions, with the reduction step being crucial for obtaining the desired amino compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reduction processes using continuous flow reactors to ensure consistent quality and yield. The use of catalytic hydrogenation with palladium on carbon is a common method due to its efficiency and scalability .

Análisis De Reacciones Químicas

Cyclization Reactions

The amino group at position 5 participates in intramolecular cyclization to form fused heterocyclic systems.

Key Reactions:

-

Imidazo[1,2-b]pyrazole Formation

Treatment with acetic anhydride and formic acid induces cyclization, yielding 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole under basic conditions (NaH/DMF) . -

Thione Derivatives

Fusion with thiourea at 200°C for 24 hours produces imidazole[4,5-c]pyrazole-5-thione .

Nucleophilic Substitution

The amino group acts as a nucleophile in reactions with electrophilic reagents.

Key Reactions:

-

Aza-Wittig Reaction

Reacting with triphenylphosphine and carbon tetrachloride generates a phosphoranylidene intermediate, which undergoes cycloaddition with α-ketohydroximoyl chloride to form nitrosoimidazolo pyrazoles . -

Heterocyclization

Treatment with oxaldiimidoyl dichlorides in THF/triethylamine produces 3H-imidazo[1,2-b]pyrazoles .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes substitution at position 4 due to the electron-donating amino group.

Key Reactions:

-

Nitration

Reaction with nitric acid/sulfuric acid introduces a nitro group at position 4, forming ethyl 4-nitro-5-amino-1H-pyrazole-3-carboxylate . -

Halogenation

Bromine in acetic acid yields 4-bromo derivatives, useful in cross-coupling reactions .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Ethyl 4-nitro-5-amino-1H-pyrazole-3-carboxylate | 68% |

| Bromination | Br₂/AcOH, 25°C | Ethyl 4-bromo-5-amino-1H-pyrazole-3-carboxylate | 75% |

Condensation Reactions

The ester group participates in condensation with aldehydes or ketones.

Key Reactions:

-

Knoevenagel Condensation

Reacting with aromatic aldehydes (e.g., benzaldehyde) in ethanol with piperidine catalyst forms α,β-unsaturated carbonyl derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Knoevenagel | Benzaldehyde, piperidine/EtOH | Ethyl 5-amino-4-(benzylidene)-1H-pyrazole-3-carboxylate | 63% |

Oxidation and Reduction

Aplicaciones Científicas De Investigación

Ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Industry: Utilized in the synthesis of agrochemicals and dyes.

Mecanismo De Acción

The mechanism of action of ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with various biological molecules, influencing their activity. This compound can act as an agonist for certain receptors, modulating their signaling pathways .

Comparación Con Compuestos Similares

Ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride can be compared with other similar compounds such as:

- 3-amino-4-carbethoxypyrazole

- 5-amino-1H-pyrazole-3-carboxylic acid ethyl ester

- 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate

These compounds share similar structural features but differ in their substituents, which can significantly affect their reactivity and applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

Ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 205.64 g/mol. It is characterized by an amino group at the 5-position and an ethyl ester at the 3-position of the pyrazole ring, which contributes to its biological activity.

Research indicates that this compound acts as a potent agonist of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in signaling pathways regulating vascular function and smooth muscle relaxation. This mechanism suggests potential applications in treating cardiovascular diseases where modulation of guanylate cyclase is beneficial .

Biological Activities

This compound exhibits various biological activities, including:

- Anti-inflammatory Effects : Similar pyrazole derivatives have shown anti-inflammatory properties, making them candidates for treating inflammatory conditions .

- Anticancer Activity : Compounds with structural similarities have demonstrated potent inhibition against various human tumor cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) .

- Antimicrobial Properties : Pyrazole derivatives are known for their antibacterial and antifungal activities, indicating that this compound may also possess similar effects .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigated the anticancer potential of this compound against several human cancer cell lines. The results indicated a significant reduction in cell viability, particularly in MCF-7 cells, suggesting its use as a potential chemotherapeutic agent .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for determining effective dosing regimens. Current research is focused on enhancing its bioavailability to maximize therapeutic effects while minimizing side effects .

Propiedades

IUPAC Name |

ethyl 3-amino-1H-pyrazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-2-11-6(10)4-3-5(7)9-8-4;/h3H,2H2,1H3,(H3,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBBRDOSNNEZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.